(4-bromobenzyl)(4-ethoxyphenyl)amine
Description
(4-Bromobenzyl)(4-ethoxyphenyl)amine (IUPAC name: N-[(4-bromophenyl)methyl]-4-ethoxyaniline) is a tertiary amine featuring a 4-bromobenzyl group and a 4-ethoxyphenyl substituent. Its molecular formula is C₁₅H₁₆BrNO, with a molar mass of 306.20 g/mol .
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-ethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-2-18-15-9-7-14(8-10-15)17-11-12-3-5-13(16)6-4-12/h3-10,17H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREYZPRZWNHQKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents | Functional Groups | ClogP* (Predicted) |
|---|---|---|---|---|---|
| (4-Bromobenzyl)(4-ethoxyphenyl)amine | C₁₅H₁₆BrNO | 306.20 | 4-Bromo, 4-Ethoxy | Tertiary amine | ~3.5 |
| N-(4-Bromophenyl)-6-ethoxy-2-methylquinolin-4-amine | C₁₈H₁₇BrN₂O | 357.24 | 4-Bromo, 6-Ethoxy, 2-Methyl | Quinoline, amine | ~4.0 |
| 4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine | C₁₈H₁₆N₃SBr | 397.29 | 4-Bromo, dimethylamino | Thiazole, imine | 0.52 |
| N-Isopropyl-(4-bromobenzyl)amine | C₁₀H₁₄BrN | 228.13 | 4-Bromo, isopropyl | Secondary amine | ~2.8 |
| 2-(4-Chlorophenyl)ethylamine hydrobromide | C₁₇H₂₀ClNO·HBr | 371.72 | 4-Chloro, 4-Ethoxy | Tertiary amine salt | ~3.2 |
*ClogP values are estimated unless explicitly reported (e.g., ).
Key Observations:
Substituent Effects: The 4-ethoxy group enhances solubility compared to methoxy or alkyl substituents due to its moderate polarity . Tertiary amines (e.g., target compound) exhibit higher lipophilicity than secondary amines (e.g., N-isopropyl-(4-bromobenzyl)amine) .
Biological Activity: Thiazol-2-amine derivatives (e.g., 4-(4-bromophenyl)-N-(dimethylamino)benzylidene) show antimicrobial activity (MIC: 0.25–0.79 µg/mL) . The target compound’s tertiary amine structure may offer enhanced metabolic stability compared to Schiff bases (e.g., imine-containing derivatives), which are prone to hydrolysis .
Synthetic Routes :
- The target compound can be synthesized via alkylation of 4-ethoxyaniline with 4-bromobenzyl bromide, analogous to methods used for N-isopropyl-(4-bromobenzyl)amine .
- Schiff base derivatives (e.g., thiazol-2-amine) are typically prepared via condensation reactions between amines and aldehydes .
Spectroscopic and ADME Comparisons
Table 2: Spectroscopic and Pharmacokinetic Data
*Predicted based on tertiary amine analogs.
Key Findings:
- Spectroscopy : The target compound’s ¹H NMR would display aromatic protons near δ 6.8–7.4 (ethoxyphenyl) and δ 7.2–7.6 (bromobenzyl), with a broad N-H signal absent due to its tertiary amine structure .
- ADME: Thiazol-2-amine derivatives exhibit moderate absorption (65–72%), likely due to balanced lipophilicity (ClogP 0.52–0.79) .
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